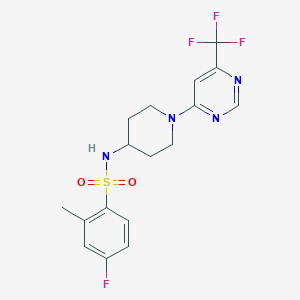

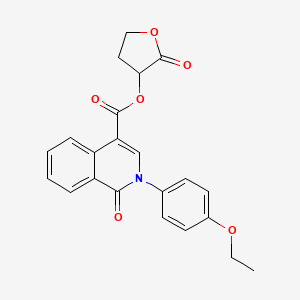

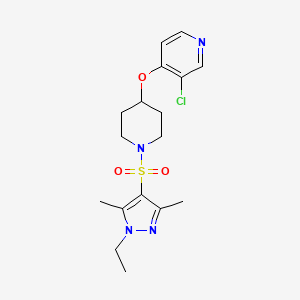

4-fluoro-2-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Molecular Structure Analysis

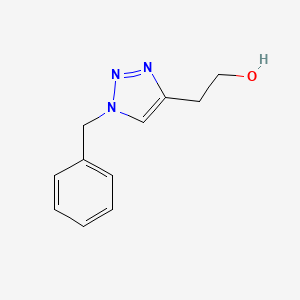

The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety . The fluorine atom, which has the largest electronegativity (3.98) and a small van der Waals radius (1.47 Å), contributes to the biological activities of fluorine-containing compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation using alkyl halides or esters . Other techniques involve the application of TMS-protected pyrimidines, cyclocondensation strategies using starting materials that allow the desired substitution pattern, and copper-mediated coupling reactions with aryl boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyrimidine moiety . The unique physicochemical properties of fluorine, including its small van der Waals radius (1.47 Å) and large electronegativity (3.98), play a significant role .Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Research on piperidine derivatives, closely related to the chemical , has shown their utility in the study of corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors and inhibition efficiencies of these compounds, highlighting their potential in materials science and engineering applications (Kaya et al., 2016).

Herbicidal Applications

Studies on new fluoro intermediates for herbicidal sulfonylureas, including pyrimidine and triazine intermediates, have prepared compounds with potential application in agriculture. These compounds have been identified as selective post-emergence herbicides in cotton and wheat, showcasing their significance in developing new agricultural chemicals (Hamprecht et al., 1999).

Antineoplastic Applications

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This research is crucial for understanding the pharmacokinetics and designing effective treatment regimens for CML, demonstrating the chemical's potential in cancer therapy (Gong et al., 2010).

Antimicrobial and Antitumor Activity

Synthesis and characterization of novel piperidine and pyrimidine derivatives have shown significant antimicrobial activity against various strains of microbes, indicating their potential in developing new antimicrobial agents. Additionally, some derivatives have exhibited promising antitumor activities, further underscoring the versatility and applicability of these compounds in medicinal chemistry (Desai et al., 2016).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or interference with substrate or cofactor binding .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and LogP value, suggest that it may have reasonable bioavailability . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential range of targets and modes of action, it may have diverse effects at the molecular and cellular levels .

Future Directions

The future directions for this compound involve discovering novel applications of TFMP derivatives . Given the increasing importance of fluorinated organic chemicals in the agrochemical, pharmaceutical, and functional materials fields, the development of such compounds is becoming an increasingly important research topic .

properties

IUPAC Name |

4-fluoro-2-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4N4O2S/c1-11-8-12(18)2-3-14(11)28(26,27)24-13-4-6-25(7-5-13)16-9-15(17(19,20)21)22-10-23-16/h2-3,8-10,13,24H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHAKYSOJWKPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

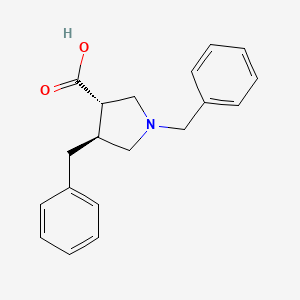

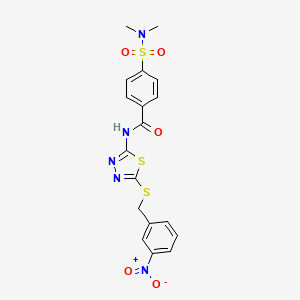

![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B2397966.png)

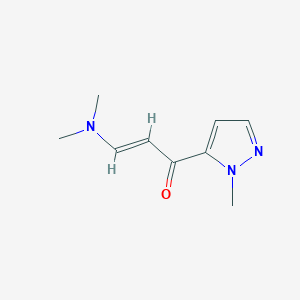

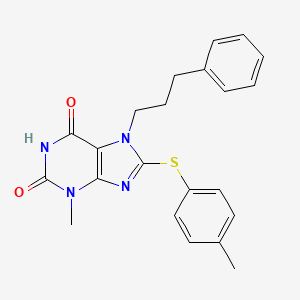

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)